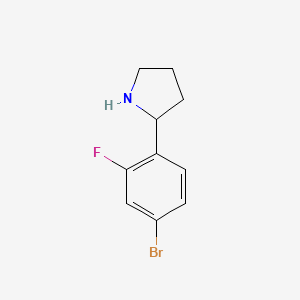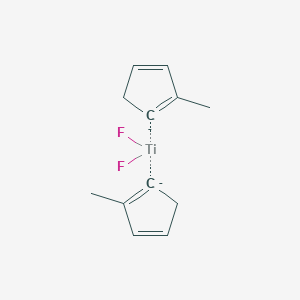
Difluorotitanium;2-methylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorotitanium;2-methylcyclopenta-1,3-diene is a compound that combines the unique properties of titanium with the structural characteristics of 2-methylcyclopenta-1,3-diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluorotitanium;2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common fluorinating agents include hydrogen fluoride or fluorine gas, and the reaction is often conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of the fluorinating agents used .
Analyse Des Réactions Chimiques
Types of Reactions
Difluorotitanium;2-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other reduced species.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or ozone for oxidation, reducing agents such as hydrogen gas for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of halogenated derivatives .
Applications De Recherche Scientifique
Difluorotitanium;2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of advanced materials, including high-strength alloys and coatings
Mécanisme D'action
The mechanism by which difluorotitanium;2-methylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, facilitating catalytic reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other titanium-based complexes and fluorinated cyclopentadienes, such as:
Titanocenes: Compounds like bis(cyclopentadienyl)titanium dichloride.
Zirconocenes: Analogous compounds with zirconium instead of titanium.
Fluorinated Cyclopentadienes: Compounds with different fluorine substitution patterns.
Uniqueness
Difluorotitanium;2-methylcyclopenta-1,3-diene is unique due to its specific combination of titanium and fluorinated cyclopentadiene, which imparts distinct catalytic properties and reactivity. This uniqueness makes it valuable in applications where both high reactivity and stability are required .
Propriétés
Formule moléculaire |
C12H14F2Ti-2 |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
difluorotitanium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
MXWKKHXHCPOHRY-UHFFFAOYSA-L |
SMILES canonique |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)
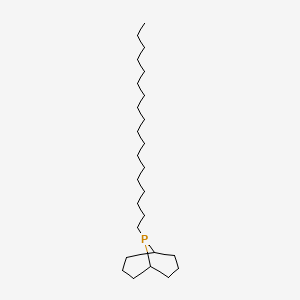


![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

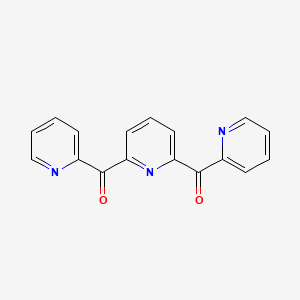
![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)
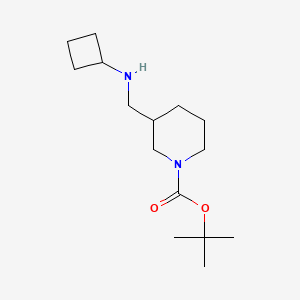


![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)
